molecular formula C11H10O5 B6262099 (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid CAS No. 41514-66-3

(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid

Cat. No. B6262099
CAS RN: 41514-66-3
M. Wt: 222.2
InChI Key:
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Description

(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid, also known as MDPA, is an organic acid that is primarily used in scientific research. It is a derivative of the naturally occurring plant hormone indole-3-acetic acid (IAA) and has been found to have numerous biochemical and physiological effects. MDPA is an important tool for scientists to study the effects of IAA and its derivatives on various biological processes.

Scientific Research Applications

(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid is primarily used in scientific research to study the effects of IAA and its derivatives on various biological processes. It has been used to study the effects of IAA and its derivatives on plant growth and development, as well as on the growth and development of other organisms such as bacteria and fungi. In addition, (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid has been used to study the effects of IAA and its derivatives on cell division, cell differentiation, and cell signaling.

Mechanism of Action

(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid is believed to act as an auxin analog, meaning that it mimics the effects of IAA. It is thought to bind to auxin receptors, which are proteins that detect and respond to the presence of IAA. This binding causes a cascade of biochemical and physiological responses that ultimately lead to the desired effect.
Biochemical and Physiological Effects
(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid has been found to have numerous biochemical and physiological effects. It has been found to stimulate the growth of plants, increase the production of chlorophyll, and promote the development of secondary metabolites such as flavonoids. In addition, (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid has been found to induce the formation of root hairs and to increase the resistance of plants to various pathogens and abiotic stresses.

Advantages and Limitations for Lab Experiments

(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, it is easy to synthesize, and it does not require special equipment or techniques for its synthesis. In addition, (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid is relatively stable and can be stored for long periods of time without significant degradation.
However, (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid also has several limitations. It is not as effective as IAA in some experiments, and it can be toxic to some organisms if used at high concentrations. In addition, (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid is not as effective as some other auxin analogs in some experiments.

Future Directions

There are numerous potential future directions for (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid research. For example, further research could be done to investigate the effects of (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid on other organisms such as insects, or to explore its potential as a plant growth regulator. In addition, further research could be done to investigate the effects of (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid on cell signaling pathways, or to explore its potential as a therapeutic agent for various diseases. Finally, further research could be done to investigate the effects of (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid on the production of secondary metabolites such as polyphenols, or to explore its potential as a biopesticide.

Synthesis Methods

(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid can be synthesized by a variety of methods. The most common method involves the reaction of 7-methoxy-1,3-dioxaindan-5-yl chloride with prop-2-enoic acid in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 7-methoxy-1,3-dioxaindan-5-yl bromide with prop-2-enoic acid in the presence of a base such as potassium carbonate, and the reaction of 7-methoxy-1,3-dioxaindan-5-yl iodide with prop-2-enoic acid in the presence of a base such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methoxyphenol", "2,3-dibromopropene", "sodium hydroxide", "sodium carbonate", "acetic acid", "sodium borohydride", "acetic anhydride", "pyridine", "chromic acid", "sodium hydroxide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "sodium bicarbonate", "2-bromoacrylic acid" ], "Reaction": [ "Step 1: Synthesis of 7-methoxy-1,3-dioxaindane", "4-methoxyphenol is reacted with 2,3-dibromopropene in the presence of sodium hydroxide and sodium carbonate to form 7-methoxy-1,3-dioxaindane.", "Step 2: Reduction of 7-methoxy-1,3-dioxaindane", "7-methoxy-1,3-dioxaindane is reduced with sodium borohydride in acetic acid to form 7-methoxy-1,3-dioxaindane-5-methanol.", "Step 3: Acetylation of 7-methoxy-1,3-dioxaindane-5-methanol", "7-methoxy-1,3-dioxaindane-5-methanol is acetylated with acetic anhydride in the presence of pyridine to form 7-methoxy-1,3-dioxaindane-5-acetate.", "Step 4: Oxidation of 7-methoxy-1,3-dioxaindane-5-acetate", "7-methoxy-1,3-dioxaindane-5-acetate is oxidized with chromic acid in the presence of sodium hydroxide to form (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid.", "Step 5: Neutralization of (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid", "(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid is neutralized with sodium bicarbonate to obtain the final product." ] }

CAS RN

41514-66-3

Product Name

(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid

Molecular Formula

C11H10O5

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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